molecular formula C18H18Cl2N8O3S2 B13762608 Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride CAS No. 109225-37-8

Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride

Cat. No.: B13762608
CAS No.: 109225-37-8
M. Wt: 529.4 g/mol
InChI Key: NFKGPILMNGGEHT-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride is a complex organic compound. It is characterized by its unique structure, which includes a thiadiazole ring, a chlorophenyl group, and multiple amide linkages. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction.

    Formation of Amide Linkages: The amide linkages are formed through the reaction of the intermediate compounds with acetic anhydride or acetyl chloride under controlled conditions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, followed by purification steps such as recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic properties are explored. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The thiadiazole ring and chlorophenyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-(4-chlorophenyl): This compound has a similar acetamide structure but lacks the thiadiazole ring and additional amide linkages.

    Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]: This compound contains a sulfonyl group and an aminophenyl group, making it structurally similar but functionally different.

Uniqueness

The uniqueness of Acetamide, N-(4-(((((((5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)amino)iminomethyl)amino)iminomethyl)amino)sulfonyl)phenyl)-, monohydrochloride lies in its complex structure, which imparts specific chemical and biological properties. The presence of the thiadiazole ring and multiple amide linkages distinguishes it from other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

109225-37-8

Molecular Formula

C18H18Cl2N8O3S2

Molecular Weight

529.4 g/mol

IUPAC Name

N-[4-[(E)-[2-[(E)-[[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]hydrazinylidene]methyl]hydrazinyl]methylideneamino]sulfonylphenyl]acetamide;hydrochloride

InChI

InChI=1S/C18H17ClN8O3S2.ClH/c1-12(28)24-13-6-8-14(9-7-13)32(29,30)23-11-21-20-10-22-26-18-27-25-17(31-18)15-4-2-3-5-16(15)19;/h2-11H,1H3,(H,20,22)(H,21,23)(H,24,28)(H,26,27);1H

InChI Key

NFKGPILMNGGEHT-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)/N=C/NN/C=N/NC2=NN=C(S2)C3=CC=CC=C3Cl.Cl

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=CNNC=NNC2=NN=C(S2)C3=CC=CC=C3Cl.Cl

Origin of Product

United States

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